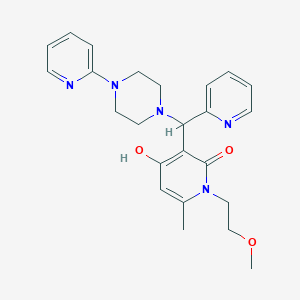

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, has been reported . Another study reported a directed manipulation of the functional groups at C3 and C4 of D-glucose to synthesize naturally occurring (2S,3R)-α-hydroxy-β-aminodecanoic acid (AHDA, 2a) and its enantiomer 2b .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the aerobic oxidation of benzyl alcohol has been studied using a polybenzoxazine-based carbon nanosheet supported Pd catalyst .Aplicaciones Científicas De Investigación

Synthesis and Structural Analogs

The synthesis of azetidine derivatives, including those related to benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate, has been a subject of interest due to their potential as building blocks in pharmaceuticals. Soriano et al. (1980) reported the synthesis of a novel isomeric analog of dl-proline, demonstrating the versatility of azetidine compounds in synthesizing abnormally high molecular weight polypeptides, suggesting potential applications in peptide research and drug design (Soriano, Podraza, & Cromwell, 1980).

Enantioselective Biotransformations

Enantioselective biotransformations of azetidine derivatives highlight their significance in producing enantiomerically pure compounds. Leng et al. (2009) described the use of Rhodococcus erythropolis AJ270 to catalyze the biotransformation of racemic 1-benzylazetidine-2-carbonitriles into azetidine-2-carboxylic acids and their amide derivatives, demonstrating high yields and excellent enantiomeric excess. This process illustrates the potential of azetidine derivatives in synthesizing chiral building blocks for pharmaceutical applications (Leng, Wang, Pan, Huang, & Wang, 2009).

Application in S1P Receptor Modulation

The discovery of Siponimod (BAF312), a potent and selective S1P receptor modulator, underscores the therapeutic potential of azetidine derivatives. Pan et al. (2013) explored the structure-activity relationships of alkoxyimino derivatives, leading to the identification of Siponimod. This compound, derived from azetidine-based structural frameworks, has completed phase 2 clinical trials for treating relapsing-remitting multiple sclerosis, showcasing the clinical relevance of azetidine derivatives (Pan et al., 2013).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce an effect. While the specific mechanism of action for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not known, similar compounds have been studied for their biological activity. For example, (2S,3R)-3-methylglutamate (3MeGlu) is a selective inhibitor of excitatory amino acid transporters GLT-1, EAAT2, and EAAT4 and is used as a key tool in the study of general EAAT function .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. While the specific safety data for benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate is not available, similar compounds such as (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate hydrochloride have safety data available .

Propiedades

IUPAC Name |

benzyl (2S,3R)-3-hydroxy-2-methylazetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-9-11(14)7-13(9)12(15)16-8-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBGNZSVKCRDFF-GXSJLCMTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl (2S,3R)-3-hydroxy-2-methyl-azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propyl]pyridine-4-carboxamide](/img/structure/B2674119.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2674122.png)

![2-[(E)-2-(4-methylphenyl)-1-(5-methyl-4-phenyl-1,3-thiazol-2-yl)ethenyl]-1,3-thiazol-4-ol](/img/structure/B2674127.png)

![3-benzyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2674128.png)